An In-depth Technical Guide to 3-Nitrophenol: Physical and Chemical Properties
An In-depth Technical Guide to 3-Nitrophenol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Nitrophenol (m-nitrophenol). It is intended to serve as a detailed resource for professionals in research, chemical synthesis, and drug development. The document summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and includes visualizations of chemical processes and principles to facilitate understanding.
Chemical Identity and Structure
3-Nitrophenol is an aromatic organic compound featuring a hydroxyl group and a nitro group attached to a benzene (B151609) ring at positions 1 and 3, respectively.[1] This substitution pattern classifies it as the meta-isomer of nitrophenol.[2]
| Identifier | Value | Reference |
| IUPAC Name | 3-nitrophenol | [3] |
| Synonyms | m-Nitrophenol, 3-Hydroxynitrobenzene, meta-Nitrophenol | [3][4][5] |
| CAS Number | 554-84-7 | [3][4][6] |
| Molecular Formula | C₆H₅NO₃ | [3][4][6] |
| Molecular Weight | 139.11 g/mol | [3][4][7] |
| SMILES | C1=CC(=CC(=C1)O)--INVALID-LINK--[O-] | [3] |
| InChI Key | RTZZCYNQPHTPPL-UHFFFAOYSA-N | [3][6] |
Physical Properties
3-Nitrophenol presents as a colorless to pale yellow crystalline solid.[2][4][8] It has a characteristic aromatic to sweetish odor.[8][9]
| Property | Value | Reference |
| Physical State | Crystalline Solid | [2][8] |
| Appearance | Colorless to pale yellow crystals | [4][8][9] |
| Melting Point | 95-98 °C | [4][6][10] |
| Boiling Point | 194 °C (at 70 or 93 hPa) | [4][5][6] |
| Density | 1.49 g/cm³ (at 20 °C) | [4][11] |
| Flash Point | >100 °C | [4][11] |
| Autoignition Temp. | 400 °C | |
| Vapor Pressure | 0.1 mm Hg | [12] |
Solubility
3-Nitrophenol is slightly soluble in cold water but its solubility increases in hot water.[9] It is highly soluble in various organic solvents.
| Solvent | Solubility | Reference |
| Water | 13.5 g/L (at 25 °C) | [4][5] |
| Ethanol | Soluble (700 g/L) | [5][13][14] |
| Ether | Soluble | [1][13][14] |
| Acetone | Soluble | [9][13][14] |
Chemical Properties
The chemical behavior of 3-Nitrophenol is dictated by the interplay between the electron-withdrawing nitro (-NO₂) group and the activating hydroxyl (-OH) group.
Acidity
Like other phenols, 3-Nitrophenol is a weak acid.[1][10] The presence of the electron-withdrawing nitro group increases its acidity compared to phenol (B47542) (pKa ≈ 10). However, it is less acidic than its ortho- and para-isomers.
| Property | Value | Reference |
| pKa | 8.28 - 8.36 (at 25 °C) | [3][4] |
| pH Indicator Range | pH 6.6 (Colorless) – 8.6 (Yellow/Orange) | [10] |
The lower acidity of 3-nitrophenol compared to 4-nitrophenol (B140041) (pKa ≈ 7.15) is due to the positioning of the nitro group.[15] In the 4-nitrophenoxide conjugate base, the negative charge on the oxygen can be delocalized onto the nitro group through resonance, which provides significant stabilization.[15] This stabilizing resonance structure is not possible for the meta-isomer, resulting in a less stable conjugate base and consequently, lower acidity.[15][16]
Reactivity
3-Nitrophenol is a key intermediate in various organic syntheses.[4][7]
-
Reduction: The nitro group can be readily reduced to an amino group to form 3-Aminophenol, a valuable precursor for dyes and pharmaceuticals.
-
Etherification: The phenolic hydroxyl group can undergo etherification reactions.[4]
-
Indicator: Due to its distinct color change in a specific pH range, it is used as an acid-base indicator.[4][10]
Spectral Properties
Spectral analysis is crucial for the identification and quantification of 3-Nitrophenol.
| Technique | λmax | Notes | Reference |
| UV-Visible | ~275 nm, ~340 nm | The peak at 340 nm extends into the visible region, causing its yellow color. | [17][18] |
The presence of the nitro group extends the conjugated pi-electron system of the benzene ring, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to phenol.[17]
Experimental Protocols
Synthesis of 3-Nitrophenol from 3-Nitroaniline (B104315)
A common laboratory synthesis involves the diazotization of 3-nitroaniline followed by hydrolysis of the resulting diazonium salt.[10][19]
Methodology:
-
Diazotization: 3-Nitroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath.[19]
-
A cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the 3-nitroaniline solution while maintaining the low temperature. This reaction forms the 3-nitrophenyldiazonium salt.[19]
-
Hydrolysis: The cold diazonium salt solution is then added gradually to boiling dilute sulfuric acid.[10][19] The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming 3-Nitrophenol.
-
Isolation: Upon cooling, the crude 3-Nitrophenol product solidifies or precipitates from the solution and can be collected by filtration.[10]
-
Purification: The crude product can be purified by recrystallization from solvents like water, chloroform, or ethanol.[10]
Catalytic Reduction to 3-Aminophenol
The reduction of 3-Nitrophenol is a common reaction used to demonstrate catalytic activity, often monitored using UV-Vis spectroscopy.
Methodology:
-
Preparation: An aqueous solution of 3-Nitrophenol is prepared. Its initial UV-Vis spectrum is recorded, showing a characteristic absorption peak.[20]
-
Initiation: A reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added to the solution. This results in the formation of the 3-nitrophenolate ion, causing a color change and a shift in the absorption peak.[20]
-
Catalysis: A catalyst, such as gold or palladium nanoparticles, is introduced into the mixture.[20][21]
-
Monitoring: The reaction progress is monitored by taking UV-Vis spectra at regular time intervals. The intensity of the 3-nitrophenolate peak decreases while a new peak corresponding to the product, 3-aminophenol, appears.[20][21]
-
Completion: The reaction is considered complete when the peak for the 3-nitrophenolate ion has completely disappeared.[20]
Toxicology and Safety
3-Nitrophenol is classified as a hazardous substance and must be handled with appropriate safety precautions.[9][22] It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[9][23][24]
| Metric | Value | Organism | Reference |
| LD₅₀ (Oral) | 328 mg/kg | Rat | |
| LD₅₀ (Oral) | 930 - 1414 mg/kg | Rat, Mice | [19][25] |
Hazard Statements:
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[23][24]
-
Use in a well-ventilated area and avoid generating dust.[9][22]
-
Store in a tightly closed container in a dry place, below +30°C.[4][23]
Applications
3-Nitrophenol is a versatile chemical intermediate with several industrial applications.[26]
-
Dye and Pigment Synthesis: It serves as a precursor in the manufacturing of certain dyes.[1][27]
-
Pharmaceuticals: Used in the synthesis of various drugs.[1][26][27]
-
Pesticides: An intermediate in the production of some pesticides and fungicides.[1][26]
-
Chemical Indicator: Employed as a pH indicator in laboratory settings.[1][4][19]
References
- 1. CAS 554-84-7: 3-Nitrophenol | CymitQuimica [cymitquimica.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrophenol | 554-84-7 [chemicalbook.com]
- 5. 3-Nitrophenol, 99% | Fisher Scientific [fishersci.ca]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. scbt.com [scbt.com]
- 8. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 3-Nitrophenol CAS#: 554-84-7 [m.chemicalbook.com]
- 11. 3-Nitrophenol, 100 g, CAS No. 554-84-7 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 12. 3-Nitrophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 13. labsolu.ca [labsolu.ca]
- 14. 3-Nitrophenol, 98+% | Fisher Scientific [fishersci.ca]
- 15. borbasgroup.com [borbasgroup.com]
- 16. chem.ualberta.ca [chem.ualberta.ca]
- 17. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 18. Phenol, 3-nitro- [webbook.nist.gov]
- 19. 3-Nitrophenol | 554-84-7 [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. carlroth.com [carlroth.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 25. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. 3-Nitrophenol in freshwater and marine water [waterquality.gov.au]







